molecular formula C10H21NO4 B2591153 tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate CAS No. 1785365-98-1

tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate

Cat. No.: B2591153
CAS No.: 1785365-98-1
M. Wt: 219.281
InChI Key: XXWPIQOWHXVGMC-UHFFFAOYSA-N
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Description

“tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate” is a chemical compound with the molecular formula C10H21NO3 . It has an average mass of 203.279 Da and a monoisotopic mass of 203.152145 Da .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 303.1±25.0 °C at 760 mmHg, and a flash point of 137.1±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 1.71 .

Scientific Research Applications

Environmental Biodegradation

The degradation and fate of similar compounds, such as ethyl tert-butyl ether (ETBE), in environmental settings have been extensively studied. Microorganisms capable of aerobically degrading ETBE, potentially through processes that could also apply to related compounds like tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate, have been identified in soil and groundwater. These microbes degrade ETBE using it as a carbon and energy source, or via cometabolism with alkanes. This biodegradation involves initial hydroxylation, followed by the formation of several intermediates, showcasing the microbial potential to mitigate environmental contamination by similar substances (Thornton et al., 2020).

Bioremediation Techniques

Bioremediation strategies for methyl tert-butyl ether (MTBE), another compound structurally related to this compound, have shown effectiveness in treating contaminated environments. These strategies could potentially be adapted for similar compounds. Various microorganisms have demonstrated the ability to utilize MTBE as a sole carbon and energy source under aerobic conditions, and increasing evidence suggests possible biotransformation under anaerobic conditions as well. This highlights the versatility of bioremediation approaches to address pollution by ether oxygenates in different environmental matrices (Fiorenza & Rifai, 2003).

Innovative Decomposition Methods

Research into the decomposition of MTBE using cold plasma reactors, while directly not related to this compound, presents innovative approaches that could be applicable to the decomposition of a wide range of ether oxygenates. These methods, which involve the addition of hydrogen in a plasma environment, show promise for the efficient breakdown of complex organic pollutants into simpler, less harmful substances (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)oxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-7(2)8(6-12)15-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWPIQOWHXVGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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